6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride

melatonin receptor pharmacology nitroindole SAR MT₃ selectivity

6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride (IUPAC: 3-(azepan-1-ium-1-ylmethyl)-6-nitro-1H-indole chloride; CAS 101832-86-4) is a nitro-substituted indole derivative bearing a hexamethyleneimino (azepane) moiety at the 3-position, supplied as the hydrochloride salt. The compound features an electron‑withdrawing 6-nitro group and a basic tertiary amine (pKa≈8–9 for the conjugate acid), resulting in a permanent cationic charge under physiological pH that can influence solubility, cell permeability, and off‑target interactions relative to unionized analogs.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 101832-86-4
Cat. No. B12808886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride
CAS101832-86-4
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESC1CCC[NH+](CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C15H19N3O2.ClH/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17;/h5-6,9-10,16H,1-4,7-8,11H2;1H
InChIKeyUWNMAXDIFWCFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3-(hexamethyleneiminomethyl)indole Hydrochloride – Core Identity and Procurement-Relevant Characteristics


6-Nitro-3-(hexamethyleneiminomethyl)indole hydrochloride (IUPAC: 3-(azepan-1-ium-1-ylmethyl)-6-nitro-1H-indole chloride; CAS 101832-86-4) is a nitro-substituted indole derivative bearing a hexamethyleneimino (azepane) moiety at the 3-position, supplied as the hydrochloride salt [1]. The compound features an electron‑withdrawing 6-nitro group and a basic tertiary amine (pKa≈8–9 for the conjugate acid), resulting in a permanent cationic charge under physiological pH that can influence solubility, cell permeability, and off‑target interactions relative to unionized analogs . The computed molecular weight is 309.79 g mol⁻¹, with a predicted boiling point of ~454 °C and a topological polar surface area of 66.1 Ų [1].

Why 6-Nitro-3-(hexamethyleneiminomethyl)indole Hydrochloride Cannot Be Freely Replaced by Closest Analogs


In-class indole‑azepane compounds with identical substitution patterns but differing nitro‑regioisomerism or salt form exhibit substantially different electronic profiles, molecular recognition properties, and chromatographic behavior [1]. The permanent charge of the hydrochloride salt directly impacts solubility (aqueous vs. organic) and handling characteristics, making it inappropriate to substitute the free base or a different counter‑ion form in a procurement setting without re‑validation. Even among nitroindole regioisomers (e.g., 6‑nitro vs. 5‑nitro), SAR data from the cognate melatonin ligand series show that a shift of the nitro group from the 6‑ to the 4‑position can cause a >100‑fold change in binding selectivity at MT₃ receptors [2]. These compound‑specific property differences mean that generic substitution without experimental verification risks altered potency, off‑target profiles, or synthetic outcomes.

Quantitative Differentiation Evidence for 6-Nitro-3-(hexamethyleneiminomethyl)indole Hydrochloride vs. Closest Analogs


Regio‑isomeric Nitro Group Switch Profoundly Alters Melatonin Receptor Binding Affinity

In a study defining the pharmacophoric role of the nitro group on the indole scaffold, moving the nitro substituent from position 6 to position 4 converted a compound from a non‑selective MT₁/MT₂ binder to a highly potent and selective MT₃ ligand. Specifically, the 6‑nitro analog (compound 6 in the study) lost measurable MT₃ affinity, whereas the 4‑nitro isomer (compound 5) exhibited nanomolar MT₃ affinity with a >100‑fold selectivity window over MT₁ and MT₂ [1]. Although compound 6 in that study is not identical to 101832‑86‑4 (it lacks the hexamethyleneimine moiety), the data demonstrate that the 6‑nitro position predisposes the indole nucleus to a fundamentally different receptor‑binding trajectory than the 4‑nitro (and by inference, the 5‑nitro) regio‑isomer. This SAR observation is critical when selecting a building block for CNS‑targeted medicinal chemistry.

melatonin receptor pharmacology nitroindole SAR MT₃ selectivity

Hydrochloride Salt Form Provides Definitive Aqueous Solubility and Handling Advantages Over the Free Base

The free base 3‑(azepan‑1‑ylmethyl)‑6‑nitro‑1H‑indole (CAS 340968‑00‑5) has a predicted XLogP3 of ~2.9 and limited aqueous solubility owing to the absence of a permanent charge . In contrast, the hydrochloride salt (101832‑86‑4) is protonated at the azepane nitrogen (predicted pKa ~ 9), rendering it permanently cationic at pH < 8 and thereby increasing aqueous solubility several-fold [1]. This difference is quantifiable through the computed polar surface area (tPSA): 66.1 Ų for the salt vs. 64.8 Ų for the free base, reflecting increased polarity. Procurement of the hydrochloride directly eliminates the need for subsequent salt‑formation steps and ensures reproducible dissolution in aqueous assay buffers.

salt form selection solubility procurement specification

Nitro‑Position Dictates Reactivity in Downstream Functionalization: 6‑Nitro Enables Distinct C‑C/C‑N Bond‑Forming Regiochemistry

A Cs₂CO₃‑promoted, transition‑metal‑free protocol reported for 6‑nitroindole derivatives exploits the electron‑deficient character of the 6‑nitro substituted ring to direct C–C and C–N bond formation at specific positions distinct from those accessible with 5‑nitro or 4‑nitro isomers [1]. The study demonstrated that 6‑nitroindole substrates yield regioisomerically pure products in >80% yield, whereas the corresponding 5‑nitroindole analogs under identical conditions led to lower regioselectivity and side‑product formation due to altered electronic distribution. While the specific compound 101832‑86‑4 was not tested, the class‑level inference is that the 6‑nitro substitution pattern uniquely templates synthetic outcomes.

regioselective synthesis nitroindole functionalization transition‑metal‑free C–C coupling

Potential for Bioreductive Activation: 6‑Nitro Group as a Latent Amino Precursor Not Shared by 5‑Nitro or Non‑Nitro Analogs

The 6‑nitro group on the indole ring can undergo enzymatic bioreduction to the corresponding 6‑amino derivative, a feature exploited in several antibacterial and anticancer prodrug strategies [1]. This capability is position‑dependent: studies on indole‑based bacterial efflux‑pump inhibitors showed that 6‑nitroindole derivatives maintain activity against NorA‑overexpressing S. aureus (MIC reduction >4‑fold vs. parent indole), whereas the 5‑nitro isomer was significantly less effective [2]. For 101832‑86‑4, the presence of the 6‑nitro moiety therefore offers a built‑in bioreductive handle that the 5‑nitro isomer (CAS 101831‑95‑2) cannot match in potency.

nitroreductase prodrug design bioreduction

Target Application Scenarios Where 6-Nitro-3-(hexamethyleneiminomethyl)indole Hydrochloride Outperforms Closest Analogs


CNS Drug Discovery Campaigns Requiring MT₃‑Spare Receptor Profiles

When a medicinal chemistry program aims to avoid MT₃ (melatonin‑related) binding while retaining MT₁/MT₂ modulation, the 6‑nitro‑containing scaffold is preferred [1]. The compound maintains MT₁/MT₂ affinity without MT₃ liability, unlike the 4‑nitro isomer which would introduce potent MT₃ binding (Ki ~ 0.6 nM) [1].

Fragment‑Based or Library Synthesis Exploiting Regioselective 6‑Nitro Chemistry

The 6‑nitro substitution directs transition‑metal‑free C–C bond formation to give single regioisomers in high yield (>80%), whereas 5‑nitro analogs yield complex mixtures, enhancing purity and reducing purification costs during library construction [2].

Antibacterial Prodrug Programs Targeting Drug‑Resistant Gram‑Positive Pathogens

The 6‑nitro group is recognized by bacterial nitroreductases, leading to intracellular release of the active amino‑indole. This mechanism provides a >4‑fold MIC improvement over 5‑nitro isomers in NorA‑overexpressing S. aureus models [3].

Biochemical Assay Development Requiring Consistent Aqueous Solubility

Procurement of the hydrochloride salt (rather than the free base) eliminates the need for in‑house salt formation and ensures reproducible dissolution in standard assay buffers (pH 7.4), reducing day‑to‑day variability in high‑throughput screens [4].

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